

# N,S-Diacetylcysteine Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: *N,S-Diacetylcysteine methyl ester*

Cat. No.: *B098674*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of **N,S-diacetylcysteine methyl ester**, a derivative of the amino acid cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a thorough understanding of the preparation and analytical validation of this compound.

## Core Compound Data

**N,S-Diacetylcysteine methyl ester** is a chemically modified form of cysteine where both the amino and thiol groups are acetylated, and the carboxylic acid is esterified with a methyl group. These modifications alter its physicochemical properties, potentially enhancing its stability and cell permeability, making it a compound of interest for various research applications.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	219.26 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	19547-88-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	97-100 °C	<a href="#">[4]</a>
IUPAC Name	methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate	<a href="#">[2]</a>

## Synthesis of N,S-Diacetylcysteine Methyl Ester

The synthesis of **N,S-diacetylcysteine methyl ester** is typically achieved through a two-step process starting from the readily available N-acetyl-L-cysteine. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the thiol group.

### Experimental Protocol: Two-Step Synthesis

#### Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester

This procedure is adapted from a patented method for the esterification of N-acetyl-L-cysteine. [\[5\]](#)

- Materials:
  - N-acetyl-L-cysteine
  - Dry Methanol
  - Concentrated Sulfuric Acid
  - Ethyl Acetate
  - Saturated aqueous Sodium Bicarbonate solution
  - Anhydrous Sodium Sulfate

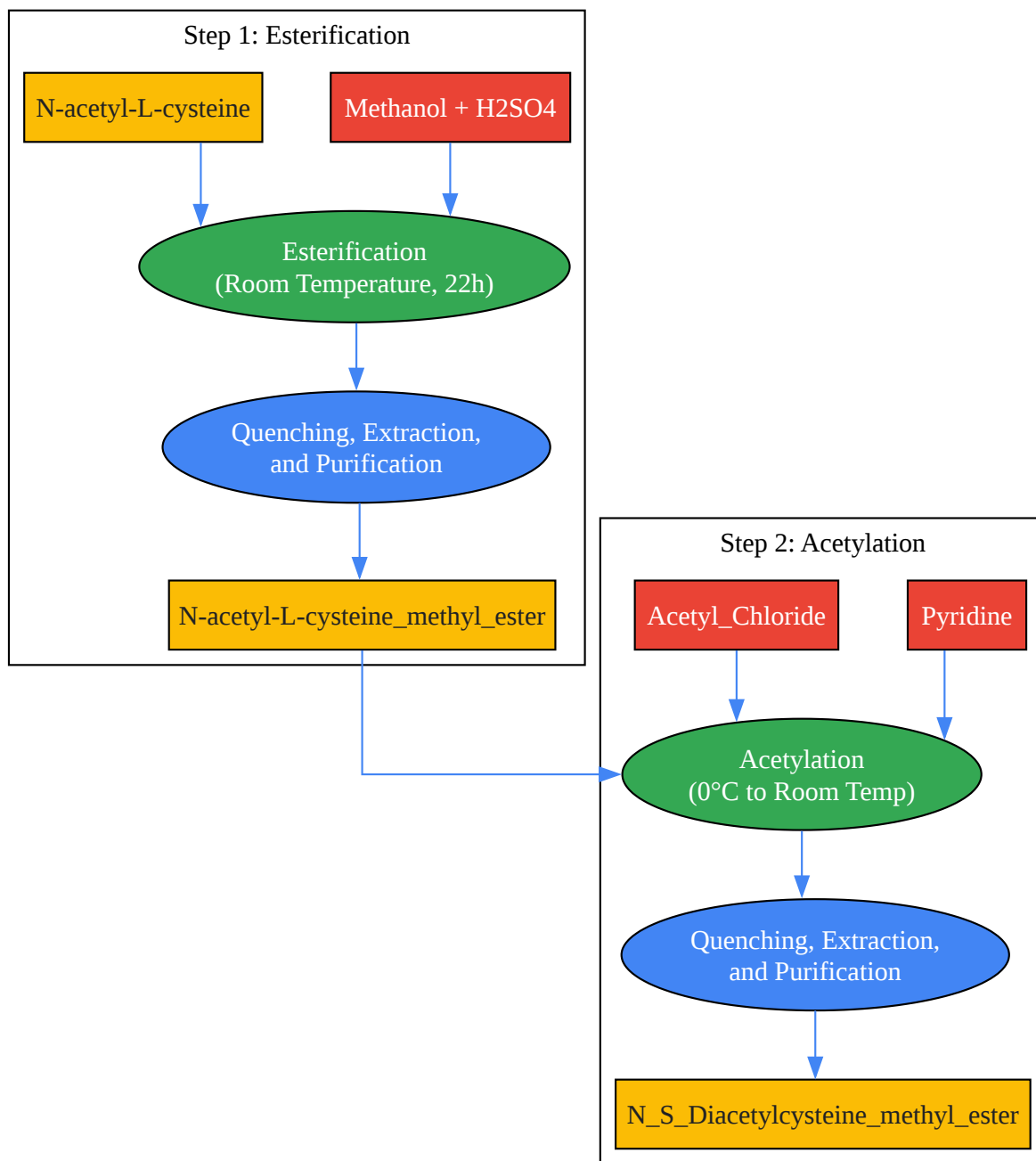
- Water
- Procedure:
  - Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.
  - Stir the suspension for 15 minutes at room temperature.
  - Add concentrated sulfuric acid (0.8 mL) dropwise to the stirred suspension.
  - Continue stirring the reaction mixture at room temperature for 22 hours.
  - Quench the reaction by adding water (25 mL).
  - Remove the volatile components (primarily methanol) under reduced pressure.
  - Dilute the resulting residue with ethyl acetate (200 mL) and transfer to a separatory funnel.
  - Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL).
  - Separate the organic layer and dry it over anhydrous sodium sulfate.
  - Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).
  - Combine all organic extracts, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

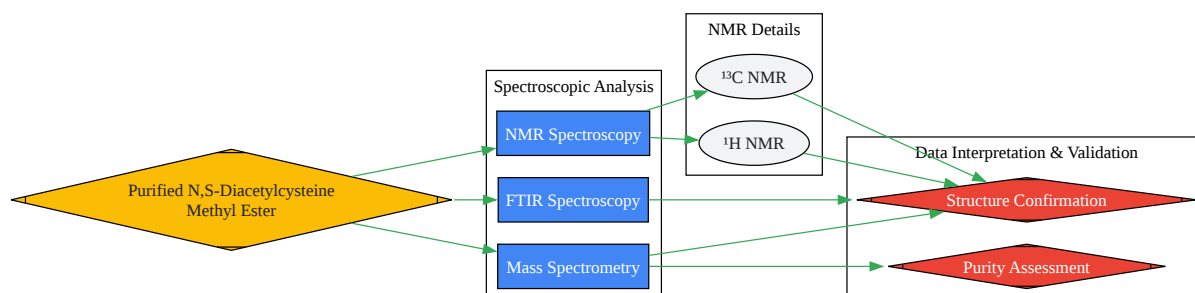
## Step 2: Synthesis of **N,S-Diacetylcysteine Methyl Ester**

This step involves the acetylation of the thiol group of N-acetyl-L-cysteine methyl ester. This is a general procedure for acetylation using acetyl chloride in the presence of a base like pyridine.

- Materials:
  - N-Acetyl-L-cysteine Methyl Ester
  - Acetyl Chloride

- Pyridine
- Dichloromethane (or other suitable inert solvent)
- Saturated aqueous Ammonium Chloride solution
- Water
- Anhydrous Sodium Sulfate
- Procedure:
  - Dissolve N-acetyl-L-cysteine methyl ester in an inert solvent such as dichloromethane in a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere.
  - Add pyridine to the solution.
  - Cool the reaction mixture to 0 °C in an ice bath.
  - Slowly add acetyl chloride dropwise to the stirred solution.
  - Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and water.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N,S-diacetylcysteine methyl ester**.
  - Purify the product by recrystallization or column chromatography.





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- To cite this document: BenchChem. [N,S-Diacetylcysteine Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b098674#n-s-diacetylcysteine-methyl-ester-synthesis-and-characterization>]

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